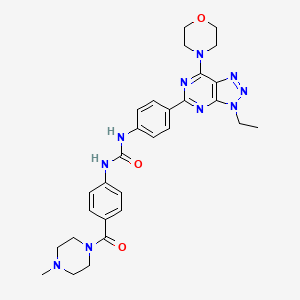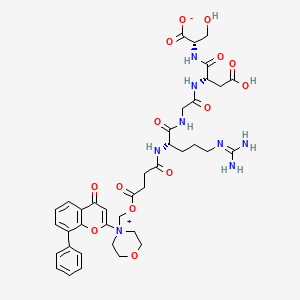
OM137
概要
説明
OM-137は、オーロラキナーゼに対する阻害効果で知られる化学化合物です。オーロラキナーゼは、染色体の分離を制御することで細胞分裂に重要な役割を果たす酵素です。 OM-137は、高濃度で細胞の成長を阻害し、ナノモル以下の濃度で化学療法薬であるパクリタキセルの効果を高めるという顕著な可能性を示しています .
準備方法
合成ルートと反応条件
OM-137の合成には、重要な中間体の形成とその後の制御された条件下での反応を含む複数のステップが含まれます。 詳細な合成ルートと反応条件は、研究または産業アプリケーションの特定の要件に基づいて、機密情報であり、しばしばカスタマイズされます .
工業生産方法
OM-137の工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、化合物の整合性と有効性を維持するための厳格な品質管理が含まれます .
化学反応の分析
反応の種類
OM-137は、次を含むさまざまな化学反応を起こします。
酸化: OM-137は、特定の条件下で酸化されて、異なる酸化状態を形成することができます。
還元: この化合物も還元され、その化学構造と特性が変化します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます。 条件は、必要な反応と生成物によって異なります .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、OM-137の酸化により、さまざまな酸化された形態が得られる可能性があり、置換反応により、さまざまな置換誘導体が生成される可能性があります .
科学研究アプリケーション
OM-137は、次を含む、幅広い科学研究アプリケーションを持っています。
化学: オーロラキナーゼを含むさまざまな化学反応と研究で試薬として使用されます。
生物学: 細胞分裂と染色体の分離を研究するための細胞生物学研究で使用されています。
医学: 細胞の成長を阻害し、化学療法薬の効果を高めるため、がん治療における潜在的な使用について調査されています。
科学的研究の応用
OM-137 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving Aurora kinases.
Biology: Employed in cell biology research to study cell division and chromosomal segregation.
Medicine: Investigated for its potential use in cancer therapy due to its inhibitory effects on cell growth and enhancement of chemotherapy drugs.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用機序
OM-137は、適切な細胞分裂に不可欠なオーロラキナーゼを阻害することでその効果を発揮します。これらの酵素を阻害することで、OM-137は染色体の分離の通常のプロセスを混乱させ、細胞の成長を阻害します。 この化合物も、ナノモル以下の濃度で成長阻害効果を高めることで、パクリタキセルの効果を増強します .
類似の化合物との比較
類似の化合物
VX-680: 細胞分裂に対する同様の阻害効果を持つもう1つのオーロラキナーゼ阻害剤。
MLN8237: オーロラAキナーゼの強力な阻害で知られています。
PHA-739358: オーロラキナーゼを含む複数のキナーゼを阻害する
OM-137の独自性
OM-137は、高濃度で細胞の成長を阻害し、低濃度でパクリタキセルの効果を高めるという二重作用により、独自です。 この二重作用により、研究および潜在的な治療用途のための貴重な化合物となります .
類似化合物との比較
Similar Compounds
VX-680: Another Aurora kinase inhibitor with similar inhibitory effects on cell division.
MLN8237: Known for its potent inhibition of Aurora A kinase.
PHA-739358: Inhibits multiple kinases, including Aurora kinases
Uniqueness of OM-137
OM-137 is unique due to its dual action of inhibiting cell growth at high concentrations and enhancing the effects of paclitaxel at low concentrations. This dual action makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHQGUWEVRTTJB-GIDUJCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292170-13-9 | |
| Record name | 292170-13-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OM137 impact cancer cells, and what makes it a potential therapeutic target?
A1: Research suggests that this compound inhibits Aurora kinases []. These kinases play a crucial role in the mitotic spindle checkpoint, a cellular surveillance mechanism ensuring accurate chromosome segregation during cell division []. Cancer cells often exhibit a weakened spindle checkpoint, contributing to chromosome instability and uncontrolled proliferation []. By inhibiting Aurora kinases, this compound disrupts this checkpoint, potentially leading to cell cycle arrest and ultimately cell death preferentially in cancer cells [].
Q2: Can you elaborate on the experimental evidence supporting this compound's effect on the mitotic spindle checkpoint?
A2: Researchers developed a high-throughput screening assay to identify compounds that disrupt the mitotic spindle checkpoint []. This assay exploited the fact that cells typically arrest in mitosis with a rounded morphology when treated with microtubule-targeting drugs like paclitaxel due to spindle checkpoint activation []. Compounds capable of overriding this checkpoint, like this compound, would force mitotic exit, causing cells to flatten despite the presence of these drugs []. This phenotypic change served as a readout for checkpoint inhibition, highlighting this compound's ability to interfere with this crucial regulatory process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



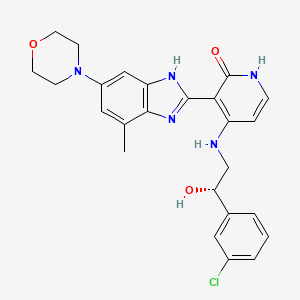
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
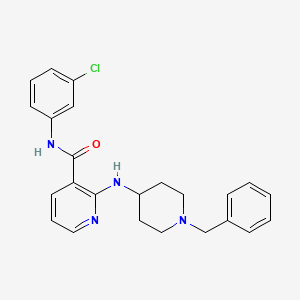
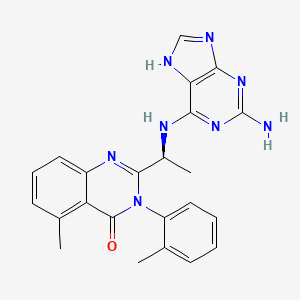


![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)

